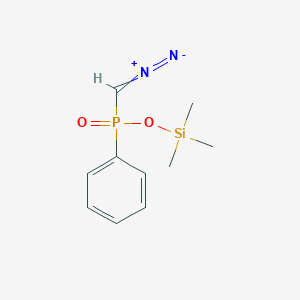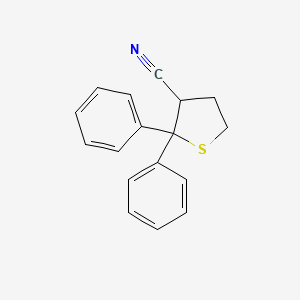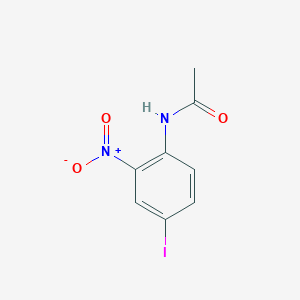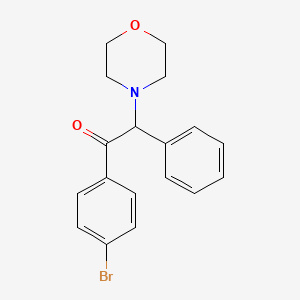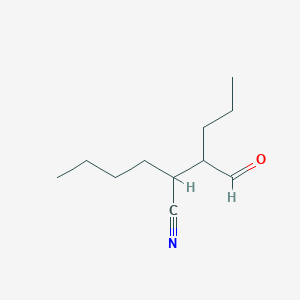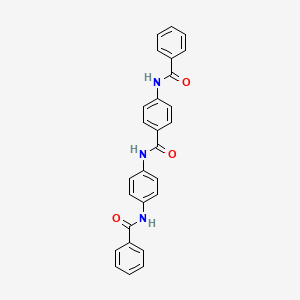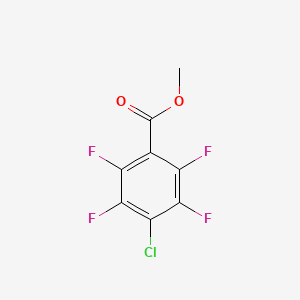
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate: is an organic compound with the molecular formula C8H3ClF4O2 It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are substituted with chlorine and fluorine atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate can be synthesized through several methods. One common approach involves the reaction of methyl 2,3,5,6-tetrafluorobenzoate with a chlorinating agent. The reaction typically takes place in the presence of a catalyst and under controlled temperature conditions to ensure the selective substitution of the fluorine atom with chlorine .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or alcohols under specific conditions.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or tert-butylamine can be used in the presence of solvents like acetonitrile.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed:
Substitution: Formation of azido or amino derivatives.
Reduction: Formation of amines or alcohols.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate has several applications in scientific research:
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of methyl 4-chloro-2,3,5,6-tetrafluorobenzoate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The pathways involved may include binding to active sites of enzymes, altering their activity, or interacting with cellular receptors to modulate biological responses .
Comparaison Avec Des Composés Similaires
Methyl 2,3,5,6-tetrafluorobenzoate: Similar structure but lacks the chlorine substituent.
4-Chloro-2,3,5-trifluorobenzoic acid: Similar structure but has one less fluorine atom.
Methyl 4-amino-2,3,5,6-tetrafluorobenzoate: Similar structure but has an amino group instead of chlorine.
Uniqueness: Methyl 4-chloro-2,3,5,6-tetrafluorobenzoate is unique due to the presence of both chlorine and multiple fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for selective functionalization, making it valuable for various applications in research and industry .
Propriétés
Numéro CAS |
89847-85-8 |
|---|---|
Formule moléculaire |
C8H3ClF4O2 |
Poids moléculaire |
242.55 g/mol |
Nom IUPAC |
methyl 4-chloro-2,3,5,6-tetrafluorobenzoate |
InChI |
InChI=1S/C8H3ClF4O2/c1-15-8(14)2-4(10)6(12)3(9)7(13)5(2)11/h1H3 |
Clé InChI |
KBQXOVCREFAEIP-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C(=C(C(=C1F)F)Cl)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



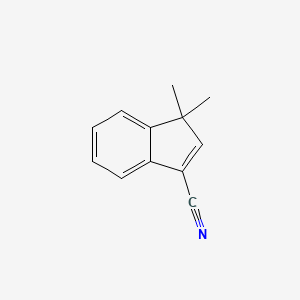
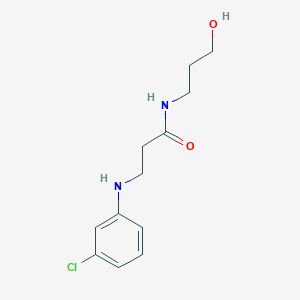
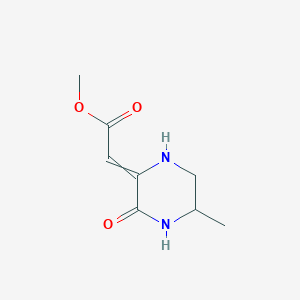
![2-(1-Chloroethyl)-4-methyl-2-[4-(2-methylpropyl)phenyl]-1,3-dioxane](/img/structure/B14398952.png)
